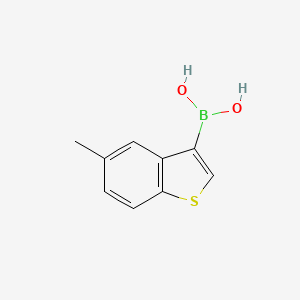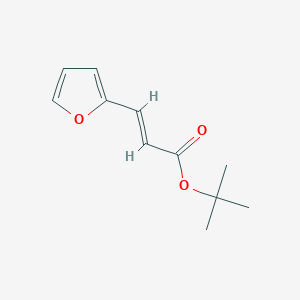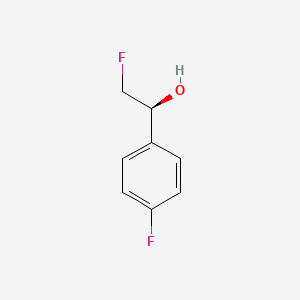
(S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol is a chiral compound with the molecular formula C8H9FO It is characterized by the presence of a fluorine atom attached to both the phenyl ring and the ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 2-fluoro-1-(4-fluorophenyl)ethanone using chiral catalysts or reagents. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out at controlled temperatures to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These methods utilize advanced catalytic systems to achieve high yields and purity. The choice of catalyst, reaction temperature, and pressure are critical factors in optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-fluoro-1-(4-fluorophenyl)ethanone.
Reduction: It can be reduced to form the corresponding alkane, 2-fluoro-1-(4-fluorophenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: 2-Fluoro-1-(4-fluorophenyl)ethanone
Reduction: 2-Fluoro-1-(4-fluorophenyl)ethane
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
(S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(4-Fluorophenyl)ethan-1-ol: A closely related compound with similar structural features but lacking the additional fluorine atom on the ethan-1-ol moiety.
2-Fluoro-1-(4-fluorophenyl)ethanone: The ketone analog of (S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol.
2-Fluoro-1-(4-fluorophenyl)ethane: The fully reduced form of the compound.
Uniqueness
This compound is unique due to its dual fluorine substitution, which imparts distinct chemical and biological properties. This dual substitution enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H8F2O |
|---|---|
Peso molecular |
158.14 g/mol |
Nombre IUPAC |
(1S)-2-fluoro-1-(4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8F2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m1/s1 |
Clave InChI |
NFVFMQCVLZOZOH-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H](CF)O)F |
SMILES canónico |
C1=CC(=CC=C1C(CF)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Ethynylbicyclo[2.2.1]hept-2-ene](/img/structure/B13615572.png)

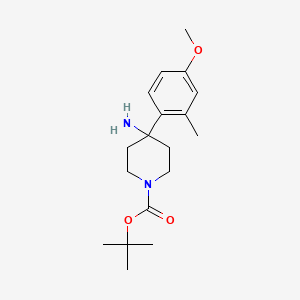

![N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13615581.png)
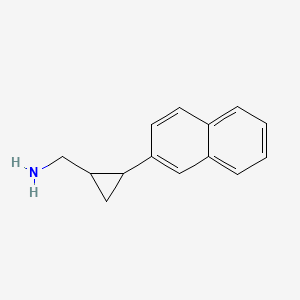
![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(2-fluorophenyl)acetamide](/img/structure/B13615587.png)
